A Comprehensive Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid
A Comprehensive Technical Guide to 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic Acid
This technical guide provides an in-depth overview of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a key building block in synthetic organic chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into its properties, synthesis, analysis, and applications.
Introduction
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid, a derivative of the amino acid proline, is a valuable reagent in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and research applications. The pyrrolidine scaffold is a common motif in numerous FDA-approved drugs, highlighting its significance in medicinal chemistry.[1][2] This guide will delve into the essential technical aspects of this compound, providing a solid foundation for its effective use in the laboratory.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application. The key properties of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Weight | 235.24 g/mol | [3][4] |
| Molecular Formula | C₁₂H₁₃NO₄ | [3][4] |
| CAS Number | 1161602-22-7 | [3][4][5] |
| Predicted pKa | 3.84 ± 0.20 | [3] |
| Canonical SMILES | C1CC(N(C1)C(=O)OC2=CC=CC=C2)C(=O)O | [3] |
| InChIKey | OUPMLYISWFZSNV-UHFFFAOYSA-N | [3] |
These properties are crucial for various aspects of its handling and use, including solubility determination, reaction stoichiometry, and analytical characterization.
Synthesis and Mechanism
The synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is typically achieved through the N-acylation of proline. A general and reliable method involves the reaction of L-proline with phenyl chloroformate in an aqueous alkaline solution.
Experimental Protocol: Synthesis of 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid
Materials:
-
L-proline
-
Phenyl chloroformate
-
Sodium carbonate (Na₂CO₃)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: Dissolve L-proline in a 1 M aqueous solution of sodium carbonate in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0-5 °C in an ice bath.
-
Acylation: While vigorously stirring, slowly add phenyl chloroformate dropwise to the cooled solution. Maintain the temperature below 5 °C during the addition. The phenoxycarbonyl group acts as a protecting group for the nitrogen atom of the pyrrolidine ring.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0-5 °C for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Acidification: Once the reaction is complete, carefully acidify the mixture to a pH of approximately 2-3 with a 2 M HCl solution. This step protonates the carboxylic acid, making it less soluble in water.
-
Extraction: Extract the product from the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Drying and Concentration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield the pure 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.
Causality of Experimental Choices: The use of an aqueous alkaline solution (sodium carbonate) is crucial to deprotonate the carboxylic acid of proline, enhancing its solubility in the aqueous phase and neutralizing the HCl generated during the reaction. The low temperature is maintained to control the exothermicity of the reaction and minimize side reactions. Acidification is necessary to precipitate the product for efficient extraction into an organic solvent.
Logical Workflow Diagram
Caption: Synthetic workflow for 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. While actual spectra are available from suppliers, the expected chemical shifts can be predicted based on the structure.[6]
Expected ¹H NMR Spectral Features (in CDCl₃, δ in ppm):
-
Aromatic Protons: Multiple signals between 7.0 and 7.5 ppm corresponding to the protons on the phenyl ring.
-
Pyrrolidine Protons: A series of multiplets between 1.8 and 3.8 ppm corresponding to the protons on the pyrrolidine ring. The proton at the C2 position, adjacent to the carboxylic acid, is expected to be downfield.
-
Carboxylic Acid Proton: A broad singlet, typically downfield (>10 ppm), which may be exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃, δ in ppm):
-
Carbonyl Carbons: Two distinct signals in the downfield region (160-180 ppm) for the carboxylic acid and the carbamate carbonyls.[7][8]
-
Aromatic Carbons: Signals in the range of 120-150 ppm for the carbons of the phenyl ring.
-
Pyrrolidine Carbons: Signals in the aliphatic region (20-60 ppm) corresponding to the carbons of the pyrrolidine ring.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. In electrospray ionization (ESI) mass spectrometry, the compound is expected to show a prominent ion corresponding to its molecular weight.
Expected Mass Spectral Data:
-
Molecular Ion Peak: In positive ion mode, an [M+H]⁺ ion at m/z 236.0917. In negative ion mode, an [M-H]⁻ ion at m/z 234.0761.
-
Fragmentation: A characteristic fragmentation would be the loss of the phenoxy group or the carboxylic acid group. A common fragmentation for carboxylic acid derivatives is the formation of an acylium ion (R-CO⁺).[7]
Applications in Research and Drug Development
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, present in a wide array of biologically active compounds.[2] 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid serves as a versatile building block in the synthesis of novel therapeutic agents.
Key Application Areas:
-
Peptide Synthesis: The phenoxycarbonyl group can serve as a temporary protecting group for the proline nitrogen, which can be removed under specific conditions. This allows for the incorporation of the proline moiety into peptide chains during solid-phase peptide synthesis.[9][10]
-
Scaffold for Drug Discovery: The pyrrolidine ring can be further functionalized at various positions to create libraries of compounds for high-throughput screening against various biological targets. Its rigid, non-planar structure provides a three-dimensional diversity that is advantageous in drug design.
-
Synthesis of Bioactive Molecules: Pyrrolidine derivatives have shown a broad range of biological activities, including acting as inhibitors for enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is relevant in the treatment of diabetes.
Logical Relationship Diagram
Caption: Key application areas of the title compound.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound. While a specific safety data sheet (SDS) for this exact compound is not widely available, general precautions for similar chemical classes should be followed.
Safety and Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[11][12]
-
Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[11][13]
-
Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, rinse immediately with plenty of water.[14]
-
Fire Safety: Keep away from heat, sparks, and open flames. Use appropriate fire extinguishing media such as dry chemical, carbon dioxide, or alcohol-resistant foam.[12]
Storage:
-
Container: Store in a tightly closed container in a dry and well-ventilated place.[11]
-
Temperature: For long-term storage, it is advisable to store the compound in a cool, dry place, and some suppliers recommend refrigeration.[14]
-
Incompatibilities: Avoid contact with strong oxidizing agents.
Conclusion
1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid is a compound of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined physicochemical properties, accessible synthetic route, and versatile applications as a building block for complex molecules underscore its importance. This guide provides a comprehensive technical overview to support its safe and effective use in research and development endeavors.
References
-
DiVA portal. (2017, May 15). Synthesis of substituted pyrrolidines. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of Pyrrolidine-2-ones from Erythruronolactone and Amine. Retrieved from [Link]
-
SpectraBase. Pyrrolidine-2-carboxylic acid, 1-phenylsulfonyl-, ethyl ester - Optional[MS (GC)] - Spectrum. Retrieved from [Link]
-
1PlusChem LLC. 1161602-22-7 | 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Xi'an Kono Chem Co., Ltd. 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid. Retrieved from [Link]
-
Semantic Scholar. Synthesis and structural characterization of products condensation 4-carboxy-1-(4-styrylcarbonylphenyl)-2-pyrrolidinones with hydrazines. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Evaluation of a Novel Positively-Charged Pyrrolidine-Based Chiral Derivatization Reagent for the Enantioseparation of Carboxylic Acids by LC-ESI-MS/MS. Retrieved from [Link]
-
PubMed. (1982, January). Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Detection of pyrrolidone carboxylic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). High throughput screening of phenoxy carboxylic acids with dispersive solid phase extraction followed by direct analysis in real time mass spectrometry | Request PDF. Retrieved from [Link]
-
University of Cambridge. (n.d.). Mass spectrometry characterization of peroxycarboxylic acids as proxies for reactive oxygen species (ROS) and highly oxygenated. Retrieved from [Link]
-
Chemistry LibreTexts. (2021, December 27). 8.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). pyrrolidine-2-carboxylic acid;(2S). Retrieved from [Link]
-
Oregon State University. Spectroscopy of Carboxylic Acids. Retrieved from [Link]
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 1pchem.com [1pchem.com]
- 5. 1-(Phenoxycarbonyl)pyrrolidine-2-carboxylic acid - 羰基化合物 - 西典实验 [seedior.com]
- 6. 1-(phenoxycarbonyl)pyrrolidine-2-carboxylic acid(1161602-22-7) 1H NMR [m.chemicalbook.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 9. Weak acid-catalyzed pyrrolidone carboxylic acid formation from glutamine during solid phase peptide synthesis. Minimization by rapid coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. spectrumchemical.com [spectrumchemical.com]
- 12. fishersci.com [fishersci.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 14. combi-blocks.com [combi-blocks.com]
